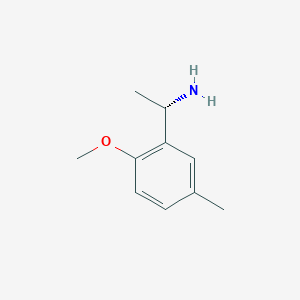
(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with an amine group attached to the ethan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological receptors and enzymes. It serves as a model compound for understanding the behavior of phenethylamines in biological systems.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific receptors or pathways.
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its derivatives may find applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(2-methoxyphenyl)ethan-1-amine
- (1S)-1-(2-methylphenyl)ethan-1-amine
- (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-amine
Uniqueness
What sets (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-amine apart from similar compounds is the specific positioning of the methoxy and methyl groups on the benzene ring
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(1S)-1-(2-methoxy-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8H,11H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
BIWQIGJYBOPFLL-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OC)[C@H](C)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13224914.png)
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)
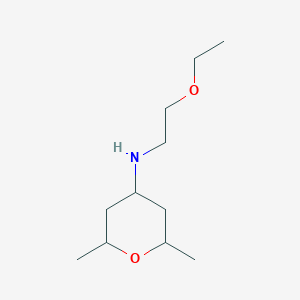
![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)
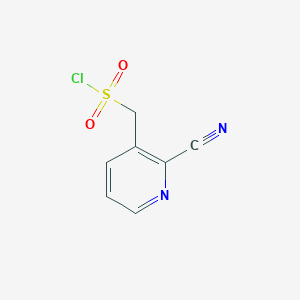
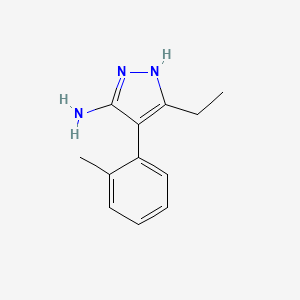
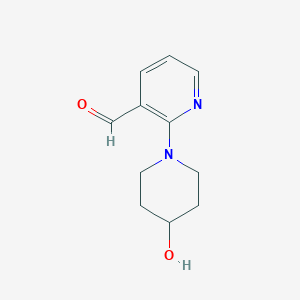
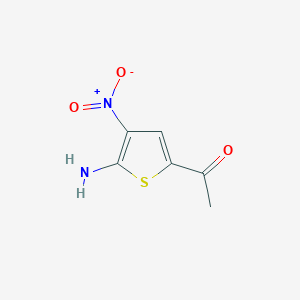

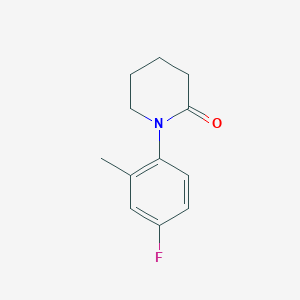
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13225005.png)
